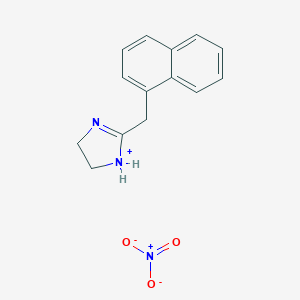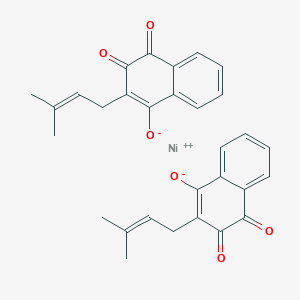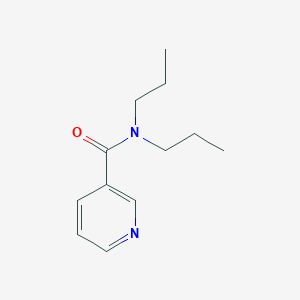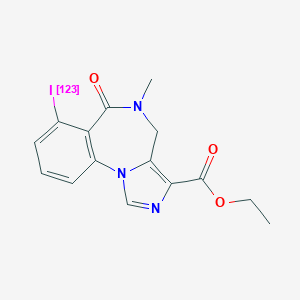![molecular formula C20H20O2 B156910 (13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 1357266-17-1](/img/structure/B156910.png)
(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol" is a structurally complex molecule that belongs to the family of cyclopenta[a]phenanthrenes. These compounds have been the subject of research due to their potential carcinogenic properties and their relevance in metabolic studies. The cyclopenta[a]phenanthrene core is a common structure found in many biologically active molecules, including steroids and carcinogens .
Synthesis Analysis
The synthesis of cyclopenta[a]phenanthrenes has been explored through various methods. Adaptations of previously described routes have been employed to synthesize oxygenated derivatives of 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one, which are of metabolic interest . Aromatisation techniques have been used to synthesize 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its derivatives . The Stobbe condensation has been a valuable method for preparing 17-ketones from substituted naphthalenes or tetralones . Additionally, the synthesis of bay-region analogues, such as the 11-trifluoromethyl-, 11-cyano-, and 11-amino- derivatives, has been optimized using the derived 17,17-ethylene diketal .
Molecular Structure Analysis
X-ray crystallographic structure analyses have revealed detailed molecular structures of several cyclopenta[a]phenanthrene derivatives. These studies have shown the effects of steric interactions and substitutions on the bay-region geometry, particularly how a methyl group on C(11) can cause significant distortions . Computer modeling has been used to analyze possible modes of interaction of the diol-epoxides of cyclopenta[a]phenanthrenes with DNA, highlighting the importance of bay-region methyl groups .
Chemical Reactions Analysis
The chemical reactivity of cyclopenta[a]phenanthrenes has been studied in the context of their potential as carcinogens. The synthesis of trans-dihydro diol and syn-diol epoxide derivatives of a biologically active cyclopenta[a]phenanthrene has been achieved, which are considered to be putative active metabolites in mutagenic processes . The Lewis acid-catalyzed Diels-Alder reaction has been utilized for the efficient assembly of the cyclopenta[a]phenanthrene skeleton .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol" are not detailed in the provided papers, the general properties of cyclopenta[a]phenanthrenes can be inferred. These compounds often exhibit interactions in their crystal packing, including C=O...H interactions, and are typically packed in layers that are nearly parallel to each other . The presence of substituents can significantly affect the molecule's geometry and, consequently, its physical properties and reactivity .
Wissenschaftliche Forschungsanwendungen
Cyclopenta[c]phenanthrenes and Environmental Risk Assessment
Cyclopenta[c]phenanthrenes (CP[c]Phs) are cyclopenta-fused polycyclic aromatic hydrocarbons detected in the environment, yet their effects on cells and tissues remain understudied. CP[c]Phs have been observed to be less potent than benzo[a]pyrene in inducing CYP1A gene expression in rainbow trout, suggesting a lower environmental hazard. However, some CP[c]Phs exhibit mutagenic and genotoxic properties, warranting further investigation into their potential environmental risks (Brzuzan, Góra, Luczynski, & Woźny, 2013).
Phenanthrene Biodegradation by Sphingomonads
Sphingomonads, a group of microorganisms, have adapted well to PAH-contaminated environments and can degrade phenanthrene efficiently. This review sheds light on the taxonomic, autecological, and genetic features of sphingomonads that contribute to their ability to metabolize phenanthrene under various conditions. Understanding these features can help in bioremediation efforts in PAH-contaminated soils and sediments (Waigi, Kang, Goikavi, Ling, & Gao, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(13S,14S,17R)-17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,18,21-22H,8-11H2,2H3/t18-,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADRLWZAEUTLMS-UFYCRDLUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@]2(C#C)O)C=CC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


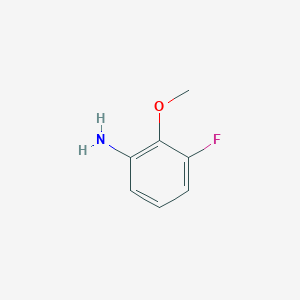
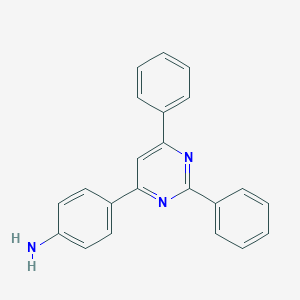
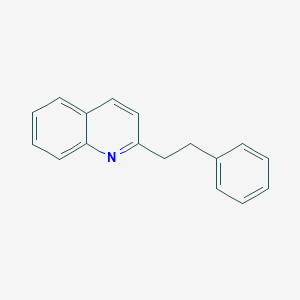
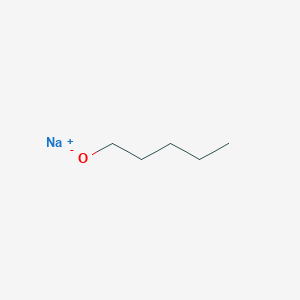
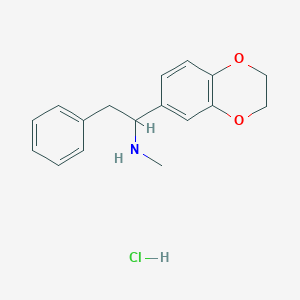
![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)
